molecular formula C23H20N2O6S2 B11979823 ((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)acetic acid

((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)acetic acid

Cat. No.: B11979823
M. Wt: 484.5 g/mol
InChI Key: VFRPXAAKDVOLRO-VXPUYCOJSA-N
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Description

((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)acetic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, an indole moiety, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)acetic acid typically involves multiple steps. One common approach starts with the preparation of 3,4-dimethoxyphenylacetic acid, which can be synthesized from 3,4-dimethoxybenzaldehyde through a series of reactions including oxidation and esterification .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring or the indole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH need to be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its complex structure and functional groups.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)acetic acid involves its interaction with specific molecular targets. The thiazolidinone ring and indole moiety may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)acetic acid lies in its complex structure, which combines multiple functional groups and rings, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H20N2O6S2

Molecular Weight

484.5 g/mol

IUPAC Name

2-[(3Z)-3-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetic acid

InChI

InChI=1S/C23H20N2O6S2/c1-30-16-8-7-13(11-17(16)31-2)9-10-24-22(29)20(33-23(24)32)19-14-5-3-4-6-15(14)25(21(19)28)12-18(26)27/h3-8,11H,9-10,12H2,1-2H3,(H,26,27)/b20-19-

InChI Key

VFRPXAAKDVOLRO-VXPUYCOJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)O)/SC2=S)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)O)SC2=S)OC

Origin of Product

United States

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